5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the isoindole-dione core.
Attachment of the Aminophenoxy Group: This final step can be carried out through a nucleophilic substitution reaction where an aminophenol derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxyphenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- 5-(4-Methoxyphenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- 5-(4-Chlorophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the aminophenoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-17-3-1-2-4-18(17)23-19(24)15-10-9-14(11-16(15)20(23)25)26-13-7-5-12(22)6-8-13/h1-11H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHPXOXAXUCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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